7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound, hereafter referred to by its IUPAC name, is a structurally complex tricyclic carboxamide derivative. Its molecular formula is C₂₅H₂₃FN₅O₃, with a molecular weight of 475.5 g/mol. Key structural features include:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which integrates fused aromatic and heterocyclic rings.
- Substituents such as a 4-fluorophenylmethyl group at position 7 and an oxolan-2-ylmethyl moiety at the carboxamide nitrogen.
- Functional groups including an imino (NH) group at position 6 and a keto (C=O) group at position 2.
Properties
Molecular Formula |
C25H24FN5O3 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H24FN5O3/c1-15-4-2-10-30-22(15)29-23-20(25(30)33)12-19(24(32)28-13-18-5-3-11-34-18)21(27)31(23)14-16-6-8-17(26)9-7-16/h2,4,6-10,12,18,27H,3,5,11,13-14H2,1H3,(H,28,32) |
InChI Key |
PTYXBONDKJAIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Biological Activity
The compound 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a distinctive tricyclic structure and multiple functional groups. Its unique composition suggests potential biological activities that warrant investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C25H24FN5O3
- Molecular Weight : Approximately 433.5 g/mol
- Key Functional Groups :
- Fluorophenyl moiety
- Imino group
- Carboxamide group
The presence of these functional groups may influence its solubility and reactivity in biological systems, potentially enhancing its therapeutic properties.
Preliminary studies indicate that compounds with similar structures can interact significantly with various biological targets. The biological activity of this compound may stem from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be crucial for therapeutic applications.
- Protein Interaction : Its tricyclic structure allows for potential binding to proteins involved in critical biological processes.
Antitumor Activity
Research has shown that fluorinated compounds often exhibit antitumor properties. A comparative study on structurally similar compounds revealed that those with fluorine substitutions can enhance biological activity against certain cancer cell lines .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds similar to the target molecule demonstrated significant inhibitory effects on chitinases and other metabolic enzymes. This suggests that the presence of the fluorophenyl and carboxamide groups may confer similar inhibitory capabilities to our compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-Fluorobenzyl)-6-imino derivatives | Contains a fluorobenzyl group | Exhibits antifungal activity |
| 5-Amino-triazole compounds | Triazole ring system | Known for antitumor properties |
| Fluorinated benzamide derivatives | Benzamide structure with fluorine | Effective enzyme inhibitors |
The uniqueness of the target compound lies in its combination of functional groups and structural features that may provide distinct biological properties compared to these similar compounds .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Fluorine Role : Both the target compound and the analog in feature a 4-fluorophenyl group , which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Benzothiazole vs. Tricyclic Core : The benzothiazole-containing spirocycles in exhibit distinct electronic properties due to their sulfur-containing heterocycle, whereas the target compound’s tricyclic core may confer rigidity and planar aromaticity for target engagement .
Bioactivity and Pharmacological Potential
Table 2: Bioactivity Comparisons
Key Findings :
- Ferroptosis Induction: Compounds triggering ferroptosis (e.g., FINs in ) often require redox-active moieties. The target compound’s imino and keto groups could participate in redox reactions, suggesting a plausible mechanism .
- Cancer Selectivity: highlights that some ferroptosis-inducing compounds exhibit higher toxicity in oral squamous cell carcinoma (OSCC) cells than normal cells. Structural optimization of the target compound’s substituents (e.g., fluorine, oxolane) might enable similar selectivity .
Table 3: Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
